3-(Oxan-4-yl)propanoic acid 3-(Oxan-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 40500-10-5
VCID: VC2257773
InChI: InChI=1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10)
SMILES: C1COCCC1CCC(=O)O
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

3-(Oxan-4-yl)propanoic acid

CAS No.: 40500-10-5

Cat. No.: VC2257773

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

3-(Oxan-4-yl)propanoic acid - 40500-10-5

Specification

CAS No. 40500-10-5
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 3-(oxan-4-yl)propanoic acid
Standard InChI InChI=1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10)
Standard InChI Key INABGJQICWLYSG-UHFFFAOYSA-N
SMILES C1COCCC1CCC(=O)O
Canonical SMILES C1COCCC1CCC(=O)O

Introduction

Chemical Structure and Properties

3-(Oxan-4-yl)propanoic acid has the molecular formula C₈H₁₄O₃ and a molecular weight of 158.2 g/mol . The structure consists of a propanoic acid chain (a three-carbon carboxylic acid) attached to the 4-position of an oxane ring (also known as tetrahydropyran, a six-membered heterocyclic ring containing one oxygen atom).

The compound is represented by the following identifiers:

  • CAS Number: 40500-10-5

  • PubChem CID: 18669162

  • SMILES: C1COCCC1CCC(=O)O

  • InChI: InChI=1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10)

  • InChI Key: INABGJQICWLYSG-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical properties of 3-(Oxan-4-yl)propanoic acid are summarized in the following table:

PropertyValue
Physical StatePowder
Molecular Weight158.2 g/mol
Boiling Point297 °C
Density1.081
Storage TemperatureRoom temperature
AppearancePowder

The compound exhibits the typical reactivity patterns of carboxylic acids, including the ability to form esters, amides, and salts. The presence of the oxane ring introduces additional reactivity at the ether functionality, allowing for a diverse range of chemical transformations.

Structural Characteristics

The carboxylic acid group (-COOH) provides the compound with its acidic character, while the oxane ring contributes to its solubility profile and interactions with various solvents and biological systems. The oxygen atom in the ring serves as a potential hydrogen bond acceptor, which may influence the compound's behavior in biological systems and its potential applications in medicinal chemistry.

Synthesis and Production Methods

Several synthetic routes can be employed to produce 3-(Oxan-4-yl)propanoic acid, with the most common methods involving either the functionalization of oxane or the construction of the oxane ring from appropriate precursors.

Common Synthetic Routes

One common approach for synthesizing 3-(Oxan-4-yl)propanoic acid involves the reaction of 4-hydroxyoxane with 3-bromopropanoic acid under basic conditions. This nucleophilic substitution reaction proceeds via the attack of the hydroxyl group on the electrophilic carbon of 3-bromopropanoic acid, resulting in the formation of the desired product.

Another synthetic pathway includes the esterification of 3-hydroxypropanoic acid with tetrahydro-2H-pyran-4-ol, followed by hydrolysis of the resulting ester. This method typically employs an acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.

Laboratory Scale Production

Laboratory scale production of 3-(Oxan-4-yl)propanoic acid often involves careful control of reaction conditions to maximize yield and purity. The synthesis typically requires anhydrous conditions and inert atmosphere to prevent unwanted side reactions. Purification methods may include recrystallization, column chromatography, or distillation, depending on the specific synthetic route employed and the desired purity of the final product.

Chemical Reactivity

The chemical reactivity of 3-(Oxan-4-yl)propanoic acid is primarily dictated by the carboxylic acid functional group and the oxane ring. These structural features allow the compound to participate in a variety of chemical transformations.

Carboxylic Acid Reactions

As a carboxylic acid, 3-(Oxan-4-yl)propanoic acid can undergo typical reactions associated with this functional group:

  • Esterification - Reaction with alcohols to form esters

  • Amidation - Reaction with amines to form amides

  • Reduction - Conversion to alcohols using appropriate reducing agents

  • Salt formation - Reaction with bases to form carboxylate salts

The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide and water under harsh conditions. Reduction of the carboxylic acid group using reducing agents such as lithium aluminum hydride can yield 3-(oxan-4-yl)propanol.

Oxane Ring Reactivity

The oxane ring introduces additional reactivity patterns:

  • Ring opening reactions under acidic conditions

  • Nucleophilic substitution reactions at the carbon atoms adjacent to the oxygen

  • Coordination chemistry involving the oxygen atom

The oxane ring can undergo nucleophilic substitution reactions where the oxygen atom can be replaced by other nucleophiles. These reactions typically require activation of the ring, often through the use of Lewis acids or other electrophilic reagents.

Applications and Research Uses

3-(Oxan-4-yl)propanoic acid has several applications across different fields, primarily in synthetic organic chemistry and as a building block for more complex molecules.

Synthetic Building Block

The compound serves as a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure, combining an oxane ring with a carboxylic acid functionality, makes it useful for introducing these structural features into target molecules.

Research Applications

In scientific research, 3-(Oxan-4-yl)propanoic acid is utilized for:

  • Chemical synthesis - As a precursor for more complex compounds

  • Biological studies - Investigating potential antimicrobial and anti-inflammatory properties

  • Medicinal chemistry - Exploration as a scaffold for drug development

  • Materials science - As an intermediate in the synthesis of specialty polymers and resins

Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases, though specific mechanisms and efficacy are still under investigation.

Comparative Analysis with Related Compounds

Understanding 3-(Oxan-4-yl)propanoic acid in relation to similar compounds provides insights into its unique properties and potential applications.

Structural Analogues

Several compounds share structural similarities with 3-(Oxan-4-yl)propanoic acid:

  • 2,2-difluoro-3-(oxan-4-yl)propanoic acid - Features fluorine substitution at the α-position of the carboxylic acid

  • 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid - Contains an additional amino group protected by a benzyloxycarbonyl group

  • (2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride - An amino acid derivative with a specific stereochemistry

  • Propanoic acid - The parent carboxylic acid without the oxane ring

Comparative Properties

The following table compares key properties of 3-(Oxan-4-yl)propanoic acid with propanoic acid:

Property3-(Oxan-4-yl)propanoic acidPropanoic acid
Molecular FormulaC₈H₁₄O₃C₃H₆O₂
Molecular Weight158.2 g/mol74.08 g/mol
Boiling Point297 °C141.2 °C
Physical State at RTPowderLiquid
SolubilityModerate water solubilityHighly water-soluble

The presence of the oxane ring in 3-(Oxan-4-yl)propanoic acid significantly affects its physical properties compared to propanoic acid. The higher molecular weight and additional oxygen atom contribute to a higher boiling point and different solubility characteristics .

Current Research and Future Perspectives

Research involving 3-(Oxan-4-yl)propanoic acid continues to evolve, with ongoing investigations into its potential applications and derivatives.

Recent Developments

Recent research has focused on exploring the potential of 3-(Oxan-4-yl)propanoic acid and its derivatives in medicinal chemistry. The compound's structural features make it an interesting candidate for drug development, particularly as a scaffold for compounds targeting specific biological pathways.

Future Research Directions

Future research directions may include:

  • Development of novel synthetic methodologies to access 3-(Oxan-4-yl)propanoic acid derivatives with enhanced properties

  • Investigation of structure-activity relationships to optimize biological activity

  • Exploration of potential applications in materials science, particularly in the development of specialty polymers

  • Detailed mechanistic studies to better understand the compound's mode of action in biological systems

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